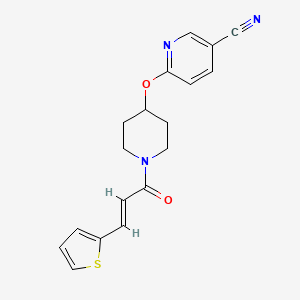![molecular formula C22H27N5O3S B2767406 N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide CAS No. 1797852-28-8](/img/structure/B2767406.png)
N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidine ring, a cyanopyridine moiety, and a sulfamoyl group. Its unique chemical properties make it a valuable subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the cyanopyridine moiety. The sulfamoyl group is then added through a sulfonation reaction, and the final step involves the attachment of the propionamide group.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are commonly used to enhance efficiency and control over the synthesis process.
化学反应分析
Types of Reactions
N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the cyanopyridine moiety may bind to nucleic acids, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- N-benzyl-N’-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide
- N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[4-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-3-21(28)26-19-6-7-20(16(2)13-19)31(29,30)25-15-17-8-11-27(12-9-17)22-18(14-23)5-4-10-24-22/h4-7,10,13,17,25H,3,8-9,11-12,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCSKTKPOPUXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
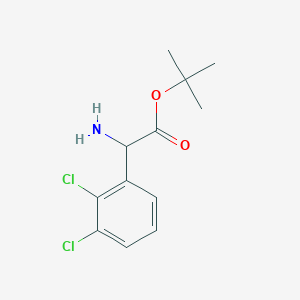
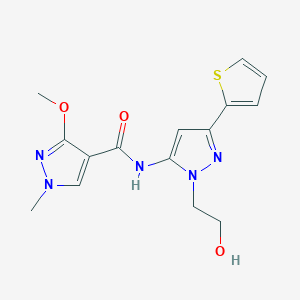
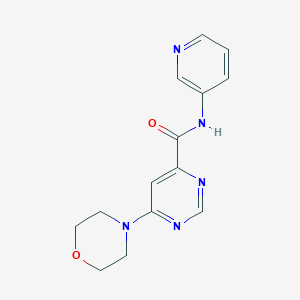
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2767328.png)
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2767329.png)
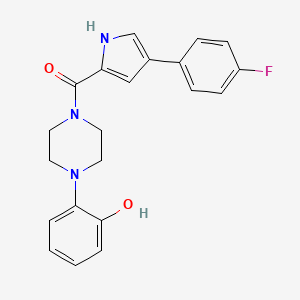
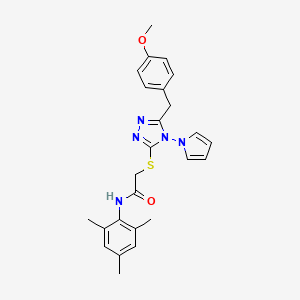
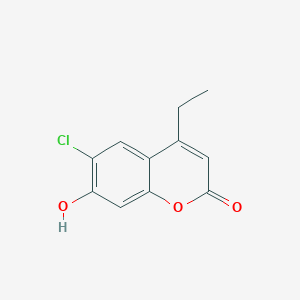
![1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B2767337.png)
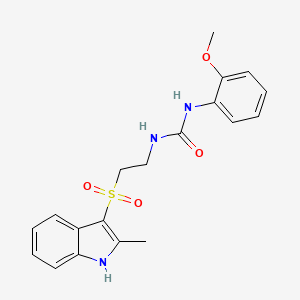
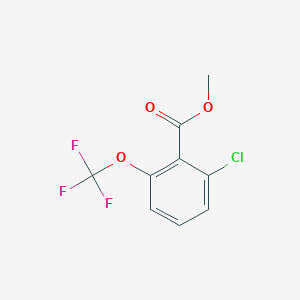
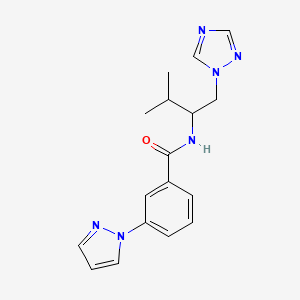
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)
